molecular formula C7H9BrN2O2S B8492790 6-bromo-N,N-dimethylpyridine-2-sulfonamide CAS No. 869640-47-1

6-bromo-N,N-dimethylpyridine-2-sulfonamide

Cat. No. B8492790
M. Wt: 265.13 g/mol
InChI Key: GNYGARMOTNFULB-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

2,6-Dibromopyridine (12 g, 50 mmol) was dissolved in diethyl ether (150 mL) and the solution was cooled to −70° C. n-Butyl lithium (1.6M in hexane, 35 mL, 55 mmol) was added slowly and the solution was stirred for 15 minutes. Sulfur dioxide gas was then passed through the mixture until a pale yellow precipitate was produced. The reaction mixture was then warmed to room temperature and the solvent was evaporated under reduced pressure. The resulting residue was triturated with petroleum ether to afford the intermediate. The salt was then suspended in dichloromethane, cooled to −70° C. and sulfuryl chloride (75 mL, 93 mmol) was added slowly. The reaction mixture was stirred for 75 minutes and dimethylamine was then added until a basic pH was achieved. The mixture was washed with water and the organic solution was dried over magnesium sulfate and concentrated in vacuo. Trituration of the residue with dichloromethane and petroleum ether afforded the title compound as a white solid in 38% yield, 5.1 g
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
38%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.C([Li])CCC.[S:14](=[O:16])=[O:15].S(Cl)(Cl)(=O)=O.[CH3:22][NH:23][CH3:24]>C(OCC)C.ClCCl>[Br:1][C:2]1[N:3]=[C:4]([S:14]([N:23]([CH3:24])[CH3:22])(=[O:16])=[O:15])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
to afford the intermediate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 75 minutes
Duration
75 min
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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